molecular formula C24H16N6O12 B14250343 3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine CAS No. 477760-88-6

3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine

Cat. No.: B14250343
CAS No.: 477760-88-6
M. Wt: 580.4 g/mol
InChI Key: ZRBBQDNDASBMAX-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine: is an organic compound that combines the structural features of 3,5-dinitrobenzoic acid and 2-pyridin-4-ylpyridine

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like aluminum chloride (AlCl3).

Major Products:

    Oxidation Products: Various oxidized derivatives of 3,5-dinitrobenzoic acid.

    Reduction Products: Amino derivatives of 3,5-dinitrobenzoic acid.

    Substitution Products: Substituted derivatives of 3,5-dinitrobenzoic acid with different functional groups.

Mechanism of Action

The mechanism of action of 3,5-dinitrobenzoic acid and its derivatives involves interactions with biological molecules and cellular pathways. For example, the antifungal activity of its derivatives is attributed to their ability to interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Uniqueness: 3,5-Dinitrobenzoic acid is unique due to the presence of two nitro groups, which significantly enhance its reactivity and acidity compared to mono-nitrobenzoic acids. This makes it more suitable for specific applications such as corrosion inhibition and complexation with metal ions .

Properties

CAS No.

477760-88-6

Molecular Formula

C24H16N6O12

Molecular Weight

580.4 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;2-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C7H4N2O6/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;2*1-3H,(H,10,11)

InChI Key

ZRBBQDNDASBMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC=C2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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